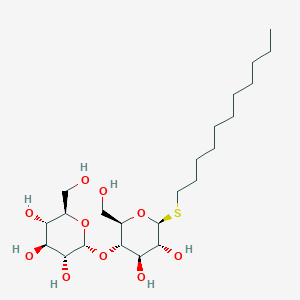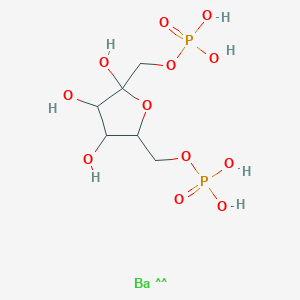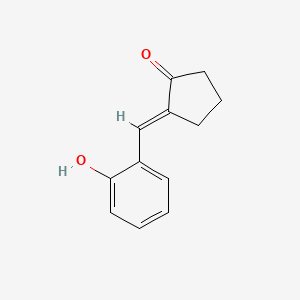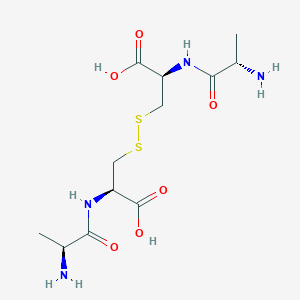
Undecyl-β-D-thiomaltopyranosid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Undecyl b-D-thiomaltopyranoside is a chemical compound known for its unique structure and properties. It is a type of thioglycoside, which means it contains a sulfur atom linking two sugar molecules. This compound is often used in biochemical and biophysical research due to its surfactant properties and its ability to interact with various biological molecules.
Wissenschaftliche Forschungsanwendungen
Undecyl b-D-thiomaltopyranoside has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of membrane proteins and other biological molecules due to its ability to solubilize hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents and other cleaning agents
Wirkmechanismus
Target of Action
Undecyl b-D-thiomaltopyranoside is a biochemical used in proteomics research
Mode of Action
The mode of action of Undecyl b-D-thiomaltopyranoside is currently unknown . It’s possible that it interacts with its targets in a way that alters their function, but more research is needed to confirm this and to understand the specifics of these interactions.
Biochemical Pathways
Biochemische Analyse
Biochemical Properties
Undecyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including glycosidases and glycosyltransferases. These enzymes are responsible for the hydrolysis and transfer of glycosyl groups, respectively. The sulfur atom in the glycosidic bond of Undecyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside makes it a potent inhibitor of glycosidases, thereby affecting the breakdown of glycosidic bonds in carbohydrates .
Cellular Effects
Undecyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside has been shown to influence various cellular processes. It affects cell signaling pathways by inhibiting glycosidases, which play a role in the modification of glycoproteins and glycolipids on the cell surface. This inhibition can lead to altered cell signaling and communication. Additionally, the compound can impact gene expression by modifying the glycosylation patterns of transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of Undecyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside involves its interaction with glycosidases. The sulfur atom in the glycosidic bond forms a stable complex with the active site of these enzymes, preventing them from catalyzing the hydrolysis of glycosidic bonds. This inhibition can lead to the accumulation of glycosylated substrates and a decrease in the production of free sugars .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Undecyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially in the presence of light and heat. Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of glycosidases, resulting in long-term changes in cellular glycosylation patterns .
Dosage Effects in Animal Models
The effects of Undecyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside vary with different dosages in animal models. At low doses, the compound can effectively inhibit glycosidases without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of glycosidases .
Metabolic Pathways
Undecyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside is involved in metabolic pathways related to carbohydrate metabolism. It interacts with enzymes such as glycosidases and glycosyltransferases, affecting the breakdown and synthesis of glycosidic bonds. This interaction can alter metabolic flux and the levels of various metabolites, including free sugars and glycosylated compounds .
Transport and Distribution
Within cells and tissues, Undecyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function. The compound’s hydrophobic undecyl chain allows it to integrate into cell membranes, facilitating its transport across cellular compartments .
Subcellular Localization
The subcellular localization of Undecyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside is influenced by its structure and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in different subcellular locations can affect its activity and function, including its ability to inhibit glycosidases and alter glycosylation patterns .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Undecyl b-D-thiomaltopyranoside typically involves the reaction of undecyl alcohol with a protected form of glucopyranosyl thiol. The reaction conditions often include the use of a catalyst such as silver triflate to facilitate the formation of the thioglycosidic bond. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as column chromatography and recrystallization are commonly used to purify the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Undecyl b-D-thiomaltopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction can convert the thiol group into a sulfoxide or sulfone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkylated derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Decyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside
- Octyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside
Uniqueness
Undecyl b-D-thiomaltopyranoside is unique due to its longer alkyl chain compared to similar compounds like decyl and octyl derivatives. This longer chain enhances its surfactant properties and makes it more effective in solubilizing hydrophobic molecules. Additionally, the presence of the thioglycosidic bond provides unique chemical reactivity that can be exploited in various applications .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Undecyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside involves the protection of glucose with a thiol group, followed by glycosylation with undecanol and deprotection of the thiol group.", "Starting Materials": [ "Glucose", "Undecanol", "Thiol reagent", "Protecting group reagent", "Activating agent", "Deprotecting reagent" ], "Reaction": [ "Protection of glucose with a thiol group using a protecting group reagent", "Activation of the thiol group with an activating agent", "Glycosylation of the activated thiol group with undecanol to form the desired compound", "Deprotection of the thiol group using a deprotecting reagent to obtain Undecyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside" ] } | |
CAS-Nummer |
148565-57-5 |
Molekularformel |
C23H44O10S |
Molekulargewicht |
512.7 g/mol |
IUPAC-Name |
2-[4,5-dihydroxy-2-(hydroxymethyl)-6-undecylsulfanyloxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C23H44O10S/c1-2-3-4-5-6-7-8-9-10-11-34-23-20(30)18(28)21(15(13-25)32-23)33-22-19(29)17(27)16(26)14(12-24)31-22/h14-30H,2-13H2,1H3 |
InChI-Schlüssel |
SQISXDUZDUDUNY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










